5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of naphthalene derivatives, which are recognized for their diverse biological activities. The presence of fluorine atoms in its structure enhances its pharmacological properties, making it a subject of interest in drug development.
The compound can be synthesized through various methods involving the modification of naphthalene derivatives. Its synthesis typically requires specialized reagents and conditions, which are detailed in the synthesis analysis section.
5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is classified as a fluorinated ketone. Its chemical formula is C12H10F2O2, and it has a molecular weight of approximately 232.21 g/mol. The presence of methoxy and difluoro groups contributes to its unique chemical behavior and potential reactivity.
The synthesis of 5,8-difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pressure to optimize yields. For example, reactions may be conducted under nitrogen atmosphere to prevent moisture interference.
The molecular structure of 5,8-difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one features a naphthalene backbone with two fluorine atoms located at positions 5 and 8 and a methoxy group at position 7.
Key structural data includes:
5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can participate in various chemical reactions due to its functional groups:
Common reagents for these reactions include:
The mechanism of action for 5,8-difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with biological targets through binding interactions facilitated by its fluorinated structure. This interaction can modify enzyme activity or influence signaling pathways within cells.
Research indicates that fluorinated compounds often exhibit enhanced binding affinity to biological targets compared to their non-fluorinated counterparts due to increased lipophilicity and metabolic stability .
Key chemical properties include:
5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has potential applications in:
This compound exemplifies the significance of fluorinated organic compounds in enhancing biological activity and stability in drug design and development contexts.
Regioselective fluorination of the 3,4-dihydronaphthalenone scaffold requires precise control to install fluorine atoms at C-5 and C-8 while retaining the methoxy group at C-7. The electron-donating nature of the methoxy group ortho to the fluorination sites significantly influences reactivity. Late-stage electrophilic fluorination using N-fluorinating agents (e.g., N-fluorobenzenesulfonimide) enables direct C–H to C–F conversion at electron-rich positions. For example, halogen-exchange reactions on brominated precursors like 5,8-dibromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 1092347-75-5) using CsF in DMSO yield the difluorinated product with >90% regioselectivity [1] [2]. This method capitalizes on the orthogonal solubility of cesium salts in polar aprotic solvents, facilitating nucleophilic displacement without affecting the ketone or methoxy functionalities.
Table 1: Halogen-Exchange Fluorination of Brominated Precursors
Precursor | Fluorinating Agent | Conditions | Product | Yield |
---|---|---|---|---|
5,8-Dibromo-7-methoxy-1-tetralone | CsF | DMSO, 80°C, 12 h | 5,8-Difluoro-7-methoxy-1-tetralone | 85% |
5-Bromo-8-fluoro-7-methoxy-1-tetralone | AgF | DMF, 100°C, 8 h | 5,8-Difluoro-7-methoxy-1-tetralone | 78% |
Alternative approaches include directed ortho-lithiation of 7-methoxy-1-tetralone followed by reaction with F₂ or Selectfluor®, though this risks over-oxidation of the enolizable ketone [9]. Computational studies confirm that fluorine installation at C-5/C-8 lowers the LUMO energy (−2.8 eV) by 0.5 eV compared to non-fluorinated analogs, enhancing electrophilicity for downstream functionalization [5].
Asymmetric hydrogenation of fluorinated precursors provides enantiomerically enriched dihydronaphthalenones, crucial for chiral pharmacology. Copper-catalyzed difluorocarbene (CF₂) insertion into 7-methoxy-1,2-epoxy-1,2,3,4-tetrahydronaphthalene generates the α,α-difluoro-oxetane intermediate, which undergoes regioselective ring-opening to yield the S-enantiomer of the target compound. Key advances include:
Table 2: Catalytic Asymmetric Synthesis Performance
Catalyst System | Additive | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Cu(MeCN)₄PF₆/(S)-Ph-BOX | TMSCF₂Br | −40 | 92 | 76 |
CuCl/(R)-DTBM-SEGPHOS | NaF | 25 | 85 | 68 |
The α,α-difluoro-oxetane intermediate acts as a bioisostere for carbonyl groups, enhancing metabolic stability (t₁/₂ > 6 h in human microsomes) while maintaining ligand-binding affinity [6].
Solid-phase synthesis enables rapid diversification of the dihydronaphthalenone core for high-throughput screening. Wang resin-bound 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 4133-34-0) serves as a scaffold for fluorine introduction:
This method circumvents solubility challenges of fluorinated intermediates and enables combinatorial libraries via in-situ Suzuki couplings or reductive aminations. For example, introducing electron-withdrawing 4-(trifluoromethyl)benzaldehyde via Claisen-Schmidt condensation on resin yields 2-((2-fluoro-4-(trifluoromethyl)phenyl))-7-methoxy-1-tetralones with >80% purity after cleavage [5] [10].
Concluding RemarksSynthetic routes to 5,8-difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one leverage regioselective fluorination, asymmetric catalysis, and solid-phase strategies to address challenges in C–F bond formation and chiral control. Future work should optimize atom economy of halogen-exchange reactions and expand enantioselective platforms to gem-difluorinated analogs.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: